N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
Description
The compound N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a quinoline derivative characterized by:
- A quinolin-4-amine core substituted with a fluorine atom at position 6.
- A 3-(piperidin-1-ylcarbonyl) group at position 3, introducing a lipophilic and conformationally flexible moiety.
- A 3-chloro-4-methylphenyl group at position 4, providing steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c1-14-5-7-16(12-19(14)23)26-21-17-11-15(24)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJVRPHJAFDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multi-step organic
Biological Activity
N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, with CAS number 1326819-97-9, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 397.9 g/mol. The compound features a quinoline backbone substituted with a piperidine moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1326819-97-9 |
| Molecular Formula | C21H20ClFN2O |
| Molecular Weight | 397.9 g/mol |
Research indicates that this compound exhibits activity as a dopamine receptor modulator , particularly influencing the D3 dopamine receptor (D3R). The D3R is implicated in several neuropsychiatric disorders, making compounds that selectively target this receptor valuable in therapeutic contexts.
- Dopamine Receptor Interaction :
- Neuroprotective Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption post-administration.
- Distribution : High affinity for brain tissue due to lipophilicity.
- Metabolism : Primarily via hepatic pathways, although specific metabolic pathways for this compound require further investigation.
- Excretion : Predominantly renal excretion of metabolites.
Case Study 1: Neuroprotection in Animal Models
In a study examining the effects of various D3R agonists, this compound was evaluated for its neuroprotective effects in mice subjected to MPTP-induced neurotoxicity. Results indicated that treatment with the compound significantly reduced dopaminergic neuron loss compared to controls, suggesting a protective mechanism mediated through D3R activation .
Case Study 2: Selectivity Profiling
A comparative analysis was conducted to assess the selectivity of this compound against other GPCRs (G-protein-coupled receptors). The results highlighted its exceptional selectivity for D3R over D2R and other aminergic receptors, reinforcing its potential as a therapeutic agent with fewer side effects associated with broader receptor activation .
Comparison with Similar Compounds
Substituent Variations on the Aniline Moiety
Modifications at Position 3 of the Quinoline Core
Key Insight : The piperidin-1-ylcarbonyl group in the target compound offers a unique balance of flexibility and polarity, contrasting with the rigid dipyridyl or highly electronegative trifluoromethyl groups in analogs .
Fluorine Substitution Patterns
Key Insight : Fluorine at position 6 in the target compound likely optimizes steric and electronic compatibility with biological targets compared to bromine or aniline-ring fluorination .
Structure-Activity Relationship (SAR) Trends
Aniline Substituents : Chloro and methyl groups enhance target affinity by balancing hydrophobicity and steric effects .
Position 3 Modifications : Piperidin-1-ylcarbonyl groups improve metabolic stability compared to amine-linked moieties .
Fluorine Placement : Fluorine at position 6 optimizes electronic interactions without excessive steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
